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Compound of Interest

Compound Name: RG7775

Cat. No.: B1150136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of RG7775
(also known as RO6839921), an intravenous prodrug of the MDM2 antagonist idasanutlin. The

information presented is compiled from preclinical and clinical studies to support further

research and development of this compound.

Introduction
RG7775 is a pegylated, intravenous prodrug of idasanutlin (RG7388), a potent and selective

small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] By disrupting this interaction in

cancer cells with wild-type TP53, idasanutlin can stabilize and activate the tumor suppressor

p53, leading to cell cycle arrest and apoptosis. RG7775 was developed to overcome the

pharmacokinetic variability and gastrointestinal toxicity observed with oral formulations of

idasanutlin.[2] Upon intravenous administration, RG7775 is rapidly and almost completely

converted by plasma esterases into the active compound, idasanutlin.[2][3][4][5]

Preclinical Pharmacokinetics
Initial preclinical evaluation of RG7775 was conducted in orthotopic mouse models of

neuroblastoma with wild-type TP53. These studies demonstrated a favorable pharmacokinetic

profile that supported intermittent dosing.[1]
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In mice bearing neuroblastoma xenografts, administration of RG7775 led to:

Rapid Conversion: Peak plasma concentrations of the active form, idasanutlin, were

observed 1 hour after intravenous administration.[1]

Target Engagement: Maximal activation of the p53 pathway, a key pharmacodynamic

marker, was observed between 3 and 6 hours post-treatment.[1]

These preclinical findings provided the rationale for the clinical investigation of RG7775 in

patients with advanced cancers.

Clinical Pharmacokinetics
The pharmacokinetics of RG7775 and the active principle, idasanutlin, have been evaluated in

Phase 1 clinical trials in patients with advanced solid tumors and acute myeloid leukemia

(AML).[2][3]

Data Presentation
The following tables summarize the key pharmacokinetic parameters of RG7775 and

idasanutlin (Active Principle - AP) from a Phase 1 study in patients with Acute Myeloid

Leukemia.[2]

Table 1: Pharmacokinetic Parameters of RG7775 (Prodrug) in AML Patients[2]
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Dose Level
(mg AP)

Day N
Cmax (ng/mL)
[Mean (SD)]

AUC0-24
(h*ng/mL)
[Mean (SD)]

120 1 6 7760 (1980) 12900 (2320)

5 5 7630 (2630) 12000 (3780)

200 1 7 12600 (3880) 22700 (5960)

5 5 12700 (4500) 21000 (6620)

250 1 8 17900 (7170) 29600 (10200)

5 5 16500 (3550) 28000 (6630)

300 1 5 18500 (3600) 33800 (6770)

5 3 20000 (10100) 33100 (15000)

Table 2: Pharmacokinetic Parameters of Idasanutlin (Active Principle) in AML Patients[2]

Dose Level
(mg AP)

Day N
Cmax (ng/mL)
[Mean (SD)]

AUC0-24
(h*ng/mL)
[Mean (SD)]

120 1 6 2130 (559) 29700 (7000)

5 5 3580 (962) 59900 (15300)

200 1 7 3710 (1130) 57200 (18300)

5 5 5860 (1780) 108000 (31900)

250 1 8 4990 (2010) 73400 (27500)

5 5 7410 (1800) 136000 (34900)

300 1 5 5870 (1260) 90300 (20800)

5 3 9150 (4470) 165000 (76100)

Pharmacokinetic analyses from these clinical studies revealed:
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Rapid and Near-Complete Conversion: The prodrug RG7775 is quickly converted to the

active idasanutlin.[2][3][4][5]

Dose-Proportional Exposure: The exposure to idasanutlin was found to be approximately

linear and dose-proportional.[2][3][4][5]

Accumulation: A 2-fold increase in exposure to idasanutlin was observed between Day 1 and

Day 5 of treatment.[3]

Reduced Variability: The intravenous administration of RG7775 resulted in reduced

pharmacokinetic exposure variability compared to oral idasanutlin.[3][4][5]

Experimental Protocols
Preclinical Study in Neuroblastoma Models

Animal Models: Mice were orthotopically implanted with TP53 wild-type SHSY5Y-Luc and

NB1691-Luc neuroblastoma cells.[1]

Drug Administration: RG7775 was administered intravenously.

Sample Collection: Plasma and tumor samples were collected at various time points post-

administration.

Analytical Methods:

Liquid Chromatography-Mass Spectrometry (LC-MS): Used to quantify the concentration

of active idasanutlin in plasma.[1]

ELISA and Western Blot: Employed to assess the activation of the p53 pathway in tumor

samples by measuring the levels of p53, p21, and MDM2.[1]

Phase 1 Clinical Trial in AML and Advanced Solid
Tumors

Study Design: These were open-label, multicenter, dose-escalation studies.[2][3]
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Patient Population: Patients with relapsed or refractory AML or advanced solid tumors for

whom standard treatment was not available.[2][3]

Dosing Regimen: RG7775 was administered as an intravenous infusion over approximately

1 hour for 5 consecutive days in a 28-day cycle.[2][3]

Pharmacokinetic Sampling: Plasma samples were collected at pre-specified time points on

Day 1 and Day 5 of the first cycle to determine the concentrations of RG7775 and

idasanutlin.

Bioanalytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method was used for the quantitative determination of the prodrug and the active

principle in plasma.[2]

Pharmacodynamic Assessments: Activation of the p53 pathway was evaluated by measuring

Macrophage Inhibitory Cytokine-1 (MIC-1) levels in serum using an enzyme-linked

immunosorbent assay (ELISA).[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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